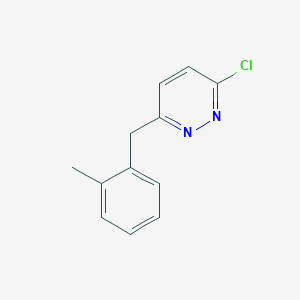

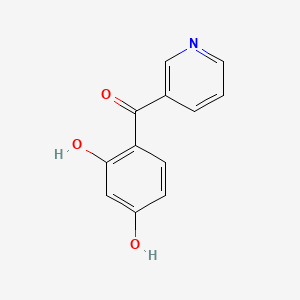

![molecular formula C15H14N6O3S2 B2873748 5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034346-86-4](/img/structure/B2873748.png)

5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a 1,2,4-oxadiazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings and functional groups. The 1,2,4-triazole and 1,2,4-oxadiazole rings are aromatic and likely contribute to the stability of the molecule .Scientific Research Applications

Antifungal Applications

Triazole: derivatives are well-known for their antifungal properties. The triazole ring system present in the compound is similar to that found in clinically used antifungal drugs like fluconazole and voriconazole . This suggests that our compound could potentially be developed as a new antifungal agent, especially given the increasing resistance to existing medications.

Anticancer Potential

The structural complexity and presence of multiple heterocyclic rings in the compound suggest that it may interact with various biological targets, which is a desirable feature in anticancer drug design. Triazole derivatives have been explored for their potential to inhibit cancer cell growth .

Antiviral Activity

The 1,2,4-triazole moiety is associated with antiviral activity. It has been incorporated into compounds that show efficacy against a range of viruses . Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the antiviral research arsenal.

Anti-inflammatory and Analgesic Uses

Compounds containing triazole rings have been reported to exhibit anti-inflammatory and analgesic effects . This compound could be investigated for its potential to reduce inflammation and pain, which are symptoms associated with a variety of diseases.

Antidepressant Properties

The triazole class of compounds includes some molecules with antidepressant activity . Research into the psychopharmacological effects of this compound could lead to the development of new treatments for depression.

Antidiabetic Activity

Indole derivatives, which share some structural similarities with the compound , have been found to possess antidiabetic properties . This opens up the possibility of exploring our compound for its potential use in managing diabetes.

Antitubercular Applications

Both triazole and indole derivatives have been investigated for their antitubercular activity . The compound could be a candidate for the development of new drugs to treat tuberculosis, which remains a major global health challenge.

properties

IUPAC Name |

5-methyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O3S2/c1-9-5-6-13(25-9)26(22,23)16-8-12-18-19-14-11(4-3-7-21(12)14)15-17-10(2)20-24-15/h3-7,16H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNMYYJHBHOML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

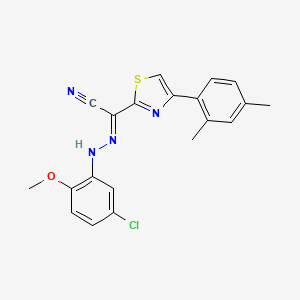

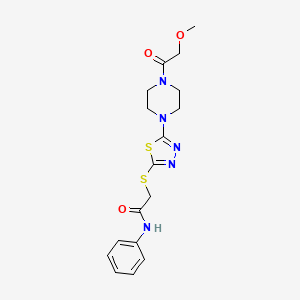

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)

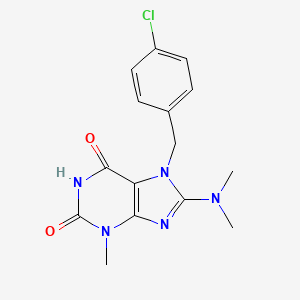

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)

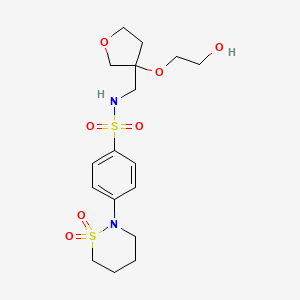

![Methyl 2-chloro-3-[4-[4-(2-chloro-3-methoxy-2-methyl-3-oxopropyl)-3-methoxyphenyl]-2-methoxyphenyl]-2-methylpropanoate](/img/structure/B2873673.png)

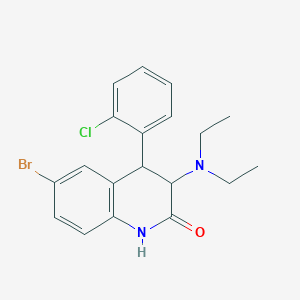

![(3-Amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B2873674.png)

![3,5-Dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-amine](/img/structure/B2873677.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3-methylphenyl)thiourea](/img/structure/B2873678.png)

![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]methanesulfonamide](/img/structure/B2873684.png)